molecular formula C21H21N3O5S B2703567 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 683792-07-6

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2703567
CAS No.: 683792-07-6
M. Wt: 427.48
InChI Key: PQYDWPCTTOZGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Isoindole-Based Sulfonamide Derivatives

Isoindole-1,3-dione derivatives first gained prominence in medicinal chemistry due to their versatile bioactivity profiles, including antimicrobial, antioxidant, and anticancer properties. Early synthetic efforts focused on modifying the isoindole core to enhance solubility and target affinity. The incorporation of sulfonamide groups emerged as a strategic innovation, leveraging the sulfonamide moiety’s ability to participate in hydrogen bonding and electrostatic interactions with enzyme active sites. For example, the 2023 synthesis of phenylalanine hybrids with isoindole-1,3-dione demonstrated that sulfonamide-functionalized derivatives exhibited superior radical scavenging and antileishmanial activities compared to non-sulfonylated analogs. By 2025, isoindole-1,3-dione sulfonamides were systematically evaluated as inhibitors of diabetes- and hyperpigmentation-related enzymes, with N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide (CAS 683791-65-3) achieving submicromolar inhibition constants (K~i~) for aldose reductase (0.211 µM) and α-glucosidase (0.049 µM).

Classification within Medicinal Chemistry Landscape

This compound belongs to two overlapping medicinal chemistry categories:

  • Isoindole-1,3-dione derivatives : Characterized by a non-aromatic, bicyclic structure with electron-withdrawing ketone groups, these compounds exhibit enhanced metabolic stability and π-π stacking capabilities.
  • Benzamide-sulfonamide hybrids : Combining a benzamide scaffold with a sulfonamide group enables dual targeting of enzymes through hydrophobic (benzamide) and polar (sulfonamide) interactions.

The integration of a 2-methylpiperidin-1-ylsulfonyl group further augments selectivity for enzymes with deep hydrophobic pockets, such as aldose reductase. Table 1 summarizes key structural features and their pharmacological implications.

Table 1: Structural Features and Pharmacological Roles

Feature Role in Bioactivity Example Target
Isoindole-1,3-dione Enhances metabolic stability Aldose reductase
Benzamide core Facilitates π-π stacking α-Glucosidase
Sulfonamide group Participates in hydrogen bonding Tyrosinase
2-Methylpiperidinyl Improves hydrophobic interactions Bacterial CAs

Significance in Structure-Based Drug Design

The compound’s design exemplifies structure-based optimization principles. Molecular docking studies reveal that the isoindole-1,3-dione moiety occupies the hydrophobic subpocket of aldose reductase, while the sulfonamide group forms hydrogen bonds with catalytic residues (e.g., Tyr48 and His110). The benzamide linker ensures proper orientation of the sulfonamide group within the active site, as demonstrated by comparative analyses of analogs with varying linker lengths. Additionally, the 2-methylpiperidinyl group induces conformational strain in the sulfonamide moiety, enhancing selectivity for human over bacterial carbonic anhydrases.

Evolution of Research on Benzamide-Sulfonamide Hybrid Compounds

Benzamide-sulfonamide hybrids originated from efforts to merge the pharmacokinetic advantages of benzamides (e.g., oral bioavailability) with the potent enzyme inhibition of sulfonamides. Early patents, such as US20060079557A1 (2005), disclosed broad claims for sulfamoyl benzamide derivatives but lacked isoindole integration. Subsequent research focused on optimizing substituents to improve target affinity. The 2018 discovery that benzamide-4-sulfonamides inhibit human carbonic anhydrases II and IX at subnanomolar concentrations underscored the importance of sulfonamide positioning. By 2025, the incorporation of isoindole-1,3-dione into these hybrids marked a breakthrough, enabling dual inhibition of aldose reductase and α-glucosidase with minimal off-target effects.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-13-5-2-3-12-24(13)30(28,29)15-10-8-14(9-11-15)19(25)22-17-7-4-6-16-18(17)21(27)23-20(16)26/h4,6-11,13H,2-3,5,12H2,1H3,(H,22,25)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYDWPCTTOZGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: This can be achieved through the cyclization of phthalic anhydride with an amine.

    Introduction of the Sulfonyl Group: This step involves the reaction of the isoindole derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the Piperidine Ring: The final step involves the coupling of the sulfonylated isoindole with 2-methylpiperidine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the isoindole core or the sulfonyl group.

    Substitution: The benzamide moiety can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Cancer Treatment

The compound has been investigated for its role as a therapeutic agent in oncology. It exhibits activity against various cancers by targeting specific proteins involved in tumor growth and survival. Notably, it has been identified as an IKZF2 degrader, which is significant in the treatment of cancers such as:

  • Non-Small Cell Lung Cancer (NSCLC)
  • Triple-Negative Breast Cancer (TNBC)
  • Melanoma
  • Acute Myelogenous Leukemia (AML)

Research indicates that the compound can selectively degrade IKZF2 protein levels, which is crucial for the proliferation of certain cancer cells. This selective degradation can lead to reduced tumor growth and improved patient outcomes .

Neurological Disorders

There is emerging evidence suggesting that this compound may have neuroprotective properties. It could potentially be used to treat neurodegenerative diseases by modulating pathways associated with neuronal survival and function. Further studies are required to elucidate these effects and their clinical relevance.

Preclinical Studies

In preclinical models, this compound has shown promising results in reducing tumor size and improving survival rates in mice with implanted tumors. For instance, studies demonstrated that administration of the compound led to a significant decrease in tumor volume compared to control groups .

Comparative Analysis of Related Compounds

To provide a clearer understanding of the unique properties of N-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-4-yl)-4-[(2-Methylpiperidin-1-yl)sulfonyl]benzamide, a comparative analysis with similar compounds is presented below:

Compound NameTarget DiseaseMechanism of ActionClinical Status
N-(1,3-Dioxo...)NSCLC, TNBCIKZF2 degradationPreclinical
Other Isoindole DerivativesVarious CancersApoptosis inductionClinical Trials
3-(1-Oxoisoindolin...)Multiple CancersProtein modulationEarly Phase

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Key Substituents Molecular Formula Notable Properties/Applications
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide Isoindole-1,3-dione 4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl C₂₃H₂₂N₃O₅S Potential kinase/modulatory activity
4-Benzoyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide (CAS 5922-34-9) Isoindole-1,3-dione Benzoyl group at phenyl position C₂₂H₁₄N₂O₄ Structural analog with reduced polarity
3-Iodo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide Benzamide Iodo-substituted benzene; 4-methylpiperidine sulfonyl C₂₀H₂₂IN₃O₃S Halogenation may enhance binding affinity
Ifébemtinib (INN List 128) Benzamide-pyrimidine hybrid Trifluoromethyl pyrimidine; methylpiperidin-4-yl C₂₈H₂₈F₄N₆O₄ Tyrosine kinase inhibitor (anticancer)
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)benzenesulfonamide Pyrimidine-thione Thiazole and sulfonamide groups C₁₆H₁₈N₄O₂S₂ Antibacterial/antifungal applications

Key Observations

Ifébemtinib’s pyrimidine-aminobenzamide hybrid (with trifluoromethyl) suggests enhanced metabolic stability and kinase selectivity .

Sulfonamide Modifications :

  • The 2-methylpiperidine sulfonamide in the target compound contrasts with the 4-methylpiperidine in ’s iodo analog, which may alter steric hindrance and solubility .
  • Thiazole-linked sulfonamides () prioritize hydrogen-bonding interactions, common in antimicrobial agents .

Functional Group Impact :

  • Halogenation (e.g., iodine in ) increases molecular weight and may improve target affinity via halogen bonding .
  • The trifluoromethyl group in ifébemtinib enhances lipophilicity and resistance to oxidative metabolism .

Physicochemical Properties

  • Molecular Weight : The target compound (MW: 452.5 g/mol) is heavier than simpler analogs like CAS 5922-34-9 (MW: 370.4 g/mol) but lighter than ifébemtinib (MW: 612.5 g/mol), affecting bioavailability .
  • Solubility : The sulfonamide-piperidine group likely improves water solubility compared to purely aromatic analogs (e.g., CAS 5922-34-9) .

Biological Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₈N₂O₄S
  • Molecular Weight : 286.36 g/mol
  • Structure : The compound features a sulfonamide group linked to a benzamide and an isoindole moiety, which are known for their diverse biological activities.

Research indicates that compounds with isoindole structures often exhibit inhibitory effects on various enzymes and biological pathways. For instance, derivatives of isoindoles have been reported to inhibit phosphodiesterase 4 (PDE4), which is involved in inflammatory responses. This suggests that this compound may also possess anti-inflammatory properties due to similar mechanisms.

1. Enzyme Inhibition

A study highlighted the compound's ability to inhibit heparanase, an enzyme implicated in cancer metastasis and angiogenesis. The IC50 values for similar isoindole derivatives were reported between 200–500 nM, indicating moderate potency against this target .

2. Antimicrobial Activity

The compound has shown promising results in antibacterial assays. Related compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that this compound could be effective against certain bacterial infections .

3. Anticancer Potential

Isoindole derivatives have been studied for their anticancer properties. For example, some compounds have shown the ability to induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation. The structural features of this compound may contribute to its efficacy in targeting cancer cells .

Case Studies

Several studies have explored the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Isoindole DerivativeHeparanase InhibitionIC50 = 200–500 nM; anti-metastatic potential
Benzamide DerivativeAntibacterialModerate activity against Salmonella typhi
PDE4 InhibitorAnti-inflammatoryPotent inhibition of PDE4; potential for treating inflammatory diseases

Q & A

Q. Table: Key NMR Assignments

Proton Positionδ (ppm)MultiplicityCorrelation (HMBC)
Isoindole C4-H8.12SingletC3, C5
Sulfonyl aryl-H7.78DoubletC-SO₂

Advanced: How can computational methods improve reaction pathway predictions for derivatives of this compound?

Answer:
Integrate quantum chemical calculations (e.g., DFT at the B3LYP/6-311G** level) to model transition states and intermediates. For example:

Calculate activation energies for sulfonylation steps to identify rate-limiting stages.

A feedback loop combining computational predictions (e.g., 85% yield) with experimental validation (e.g., 78% observed) allows iterative refinement. Discrepancies can be resolved by adjusting solvent effects or entropy contributions in simulations .

Advanced: How should researchers address contradictions between computational ligand-binding affinity predictions and experimental bioassay results?

Answer:

Cross-validate computational models : Compare results from multiple docking software (e.g., AutoDock Vina vs. Schrödinger Glide).

Adjust force field parameters : Account for solvation effects or protonation states of the piperidine-sulfonyl group.

Experimental triage : Perform SPR (Surface Plasmon Resonance) to measure binding kinetics directly.

For example, if MD simulations predict strong binding (ΔG = -9.2 kcal/mol) but assays show weak activity (IC50 > 10 µM), re-evaluate protonation states or protein flexibility .

Basic: What steps are essential for designing a structure-activity relationship (SAR) study targeting the isoindole core?

Answer:

Vary substituents : Synthesize analogs with halogen (Cl, F) or methyl groups at the isoindole C4/C5 positions.

Assay functional activity : Use in vitro kinase inhibition assays (e.g., IC50 measurements).

Correlate electronic effects : Calculate Hammett σ values for substituents to link electronic properties with activity trends.

Q. Table: Example SAR Data

Substituent (Position)IC50 (nM)LogP
-H (C4)1202.1
-Cl (C5)452.8

Prioritize analogs with <100 nM activity and LogP <3 for further pharmacokinetic studies .

Advanced: What methodologies enable efficient scale-up from milligram to gram-scale synthesis?

Answer:

Process simulation : Model heat transfer and mixing efficiency using tools like Aspen Plus.

Separation optimization : Implement centrifugal partition chromatography (CPC) for high-purity isolation .

In-line analytics : Use PAT (Process Analytical Technology) with FTIR probes to monitor reaction progress in real-time.

Critical parameters for scale-up:

  • Maintain Reynolds number >10,000 to ensure turbulent flow in reactors.
  • Control exothermic peaks (<5°C deviation) to avoid decomposition .

Advanced: How can researchers elucidate the degradation pathways of this compound under physiological conditions?

Answer:

Forced degradation studies : Expose the compound to pH 1–13, UV light, and 40–80°C for 7 days.

LC-MS/MS analysis : Identify degradation products (e.g., hydrolysis of the isoindole dioxo group).

DFT calculations : Predict hydrolytic susceptibility of the sulfonamide bond based on LUMO energy levels.

Q. Key degradation product :

  • m/z 285.1 : Corresponds to loss of the 2-methylpiperidine-sulfonyl group.

Mitigate instability by formulating with antioxidants (e.g., BHT) or lyophilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.